molecular formula C12H18N2O B7974994 4-(Cyclohexylmethoxy)pyridin-2-amine

4-(Cyclohexylmethoxy)pyridin-2-amine

Cat. No.: B7974994
M. Wt: 206.28 g/mol
InChI Key: PXVFNFYMWCCKOU-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)pyridin-2-amine is a pyridine derivative characterized by a cyclohexylmethoxy substituent at the 4-position and an amine group at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol and CAS number 1565035-10-0 . The cyclohexylmethoxy group imparts significant lipophilicity, which may enhance membrane permeability in biological systems. This compound is often explored in medicinal chemistry as a scaffold for kinase inhibitors, leveraging its hydrophobic substituent for targeted interactions .

Properties

IUPAC Name

4-(cyclohexylmethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFNFYMWCCKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)pyridin-2-amine typically involves the following steps:

    Formation of the Cyclohexylmethoxy Group: This can be achieved by reacting cyclohexylmethanol with a suitable base and a halogenating agent to form cyclohexylmethoxy halide.

    Substitution Reaction: The cyclohexylmethoxy halide is then reacted with 2-aminopyridine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclohexylmethoxy group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyridine ring or the cyclohexylmethoxy group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylmethoxy)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: It can be incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Position & Group Key Properties/Findings
4-(Cyclohexylmethoxy)pyridin-2-amine C₁₂H₁₈N₂O 206.29 4-(Cyclohexylmethoxy), 2-amine High lipophilicity (logP ~3.5)
4-(Cyclopentylmethoxy)pyridin-2-amine C₁₁H₁₆N₂O 192.26 4-(Cyclopentylmethoxy), 2-amine Reduced logP (~3.0) vs. cyclohexyl analog
4-(Cyclohexyloxy)pyridin-2-amine C₁₁H₁₆N₂O 192.23 4-(Cyclohexyloxy), 2-amine Shorter substituent; potential for altered H-bonding
4-Ethoxypyridin-2-amine C₇H₁₀N₂O 138.17 4-Ethoxy, 2-amine Higher solubility due to small substituent; crystal H-bonding observed
3-(Cyclohexylmethoxy)pyridin-2-amine C₁₂H₁₈N₂O 206.29 3-(Cyclohexylmethoxy), 2-amine Positional isomer; steric effects reduce target binding

Key Observations :

  • Substituent Flexibility : Cyclohexylmethoxy’s methylene spacer (vs. cyclohexyloxy) allows greater conformational flexibility, which may improve binding to hydrophobic enzyme pockets .
  • Positional Isomerism : 3-Substituted analogs (e.g., 3-(cyclohexylmethoxy)pyridin-2-amine) exhibit distinct biological activities due to altered spatial interactions with targets .

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